molecular formula C20H24N4O2 B5413150 6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole

6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole

Cat. No. B5413150
M. Wt: 352.4 g/mol
InChI Key: AWUIMABAAOGSAW-UHFFFAOYSA-N
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Description

6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent and selective inhibitor of a specific protein called phosphodiesterase 10A (PDE10A), which plays a critical role in regulating various physiological processes in the body.

Mechanism of Action

The mechanism of action of 6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole involves the selective inhibition of this compound. This compound is an enzyme that breaks down cAMP and cGMP in the brain. By inhibiting this compound, this compound increases the levels of cAMP and cGMP, which in turn leads to an increase in the activity of specific neuronal pathways. This increased activity has been shown to have potential therapeutic effects in the treatment of various neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of this compound. By increasing the levels of cAMP and cGMP in the brain, this compound has been shown to increase the activity of specific neuronal pathways, which can lead to improvements in cognitive function and motor control. Additionally, this compound has been shown to have potential anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

The primary advantage of using 6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole in lab experiments is its high potency and selectivity for this compound. This compound has been shown to have a low toxicity profile and can be used at low concentrations, making it a viable option for in vitro and in vivo experiments. However, the limitations of this compound include its complex synthesis process and the lack of long-term safety data.

Future Directions

There are several potential future directions for research involving 6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole. One potential direction is the development of more potent and selective this compound inhibitors based on the structure of this compound. Additionally, further research is needed to explore the potential therapeutic applications of this compound in the treatment of various neurological and inflammatory disorders. Finally, long-term safety studies are needed to assess the potential risks associated with the use of this compound in humans.

Synthesis Methods

The synthesis of 6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole involves several steps, including the preparation of the starting materials, the formation of the indazole ring, and the introduction of the pyridinylmethoxy and piperidinyl groups. The overall synthesis process is complex and involves the use of various reagents and catalysts. However, the yield of the final compound is high, making it a viable option for scientific research.

Scientific Research Applications

The primary application of 6-methoxy-3-{[4-(3-pyridinylmethoxy)-1-piperidinyl]methyl}-1H-indazole is in the field of neuroscience. This compound has been shown to have potential therapeutic effects in the treatment of various neurological disorders, including schizophrenia, Parkinson's disease, and Huntington's disease. The inhibition of this compound by this compound leads to an increase in the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the brain, which are known to play a critical role in regulating neuronal activity.

properties

IUPAC Name

6-methoxy-3-[[4-(pyridin-3-ylmethoxy)piperidin-1-yl]methyl]-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-25-17-4-5-18-19(11-17)22-23-20(18)13-24-9-6-16(7-10-24)26-14-15-3-2-8-21-12-15/h2-5,8,11-12,16H,6-7,9-10,13-14H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWUIMABAAOGSAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=NNC(=C2C=C1)CN3CCC(CC3)OCC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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